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molecular formula C18H26N2O2 B573227 tert-butyl 2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate CAS No. 159634-80-7

tert-butyl 2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate

Cat. No. B573227
M. Wt: 302.418
InChI Key: MHALRZHJLIMHKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05652235

Procedure details

The intermediate of Step A (100 mg) was stirred in methanol (2 mL) saturated with ammonia for one day, and evaporated to remove ammonia. The residue was redissolved in methanol (3 mL) and sodium cyanoborohydride (50 mg, excess) was added. The mixture was stirred overnight. Evaporation and purification gave the amine.
Name
intermediate
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O[CH:2]1[C:6]2=[CH:7][CH:8]=[CH:9][C:10]3([CH2:15][CH2:14][N:13]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:12][CH2:11]3)[CH:5]2[CH:4](O)O1.[NH3:24].[CH3:25]O>>[N:13]1([C:16]([O:18][C:19]([CH3:21])([CH3:22])[CH3:20])=[O:17])[CH2:14][CH2:15][C:10]2([C:5]3[C:6](=[CH:7][CH:8]=[CH:25][CH:4]=3)[CH2:2][NH:24][CH2:9]2)[CH2:11][CH2:12]1

Inputs

Step One
Name
intermediate
Quantity
100 mg
Type
reactant
Smiles
OC1OC(C2C1=CC=CC21CCN(CC1)C(=O)OC(C)(C)C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
2 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to remove ammonia
DISSOLUTION
Type
DISSOLUTION
Details
The residue was redissolved in methanol (3 mL)
ADDITION
Type
ADDITION
Details
sodium cyanoborohydride (50 mg, excess) was added
CUSTOM
Type
CUSTOM
Details
Evaporation and purification

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1(CCC2(CC1)CNCC1=CC=CC=C12)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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